2-(4-Methoxyphenyl)-5-pentylpyrazine
Description
2-(4-Methoxyphenyl)-5-pentylpyrazine is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features a 4-methoxyphenyl substituent at position 2 and a pentyl chain at position 5 (Figure 1). Pyrazines are notable for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry due to their aromatic stability and functional group versatility. The pentyl chain and methoxyphenyl group likely enhance lipophilicity, influencing bioavailability and receptor interactions.
Properties
CAS No. |
113952-88-8 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-pentylpyrazine |
InChI |
InChI=1S/C16H20N2O/c1-3-4-5-6-14-11-18-16(12-17-14)13-7-9-15(19-2)10-8-13/h7-12H,3-6H2,1-2H3 |
InChI Key |
RJZPPXRSVCGDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-pentylpyrazine typically involves the condensation of 4-methoxyphenylhydrazine with pentylglyoxal. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-pentylpyrazine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Reduced pyrazine derivatives
Substitution: Halogenated pyrazine derivatives
Scientific Research Applications
2-(4-Methoxyphenyl)-5-pentylpyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-pentylpyrazine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . In cancer research, it has been shown to interfere with cell proliferation pathways, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Benzyl-5-(4-methoxyphenyl)pyrazin-2-amine
- Structure : Shares the pyrazine core and 4-methoxyphenyl substituent but includes a benzyl group at position 3 and an amine at position 2 ().
- Safety data indicate handling precautions due to inhalation risks .
- Applications: Not explicitly stated, but pyrazine amines are often intermediates in drug synthesis.
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : A benzamide derivative with a 4-methoxyphenethyl group ().
- Properties: Melting point 96°C; synthesized via aminolysis of methyl salicylate. The absence of a pyrazine ring reduces aromaticity, altering electronic properties.
- Applications: Potential use in medicinal chemistry due to phenolic and amide functionalities .
1-[2-(4-Methoxyphenyl)phenyl]piperazine
- Structure : Piperazine ring linked to a biphenyl system with a 4-methoxyphenyl group ().
- Properties : Exhibits high 5-HT7 receptor affinity. Replacing pyrazine with piperazine enhances metabolic stability but reduces aromatic conjugation .
- Applications : Neuropharmacological agents targeting serotonin receptors.
2-Methyl-5-(methylthio)pyrazine
- Structure : Pyrazine with methyl and methylthio groups at positions 2 and 5 ().
- Properties : Smaller substituents increase volatility, making it suitable for flavor applications (e.g., nutty or roasted aromas). The thioether group introduces sulfur-based reactivity .
Comparative Data Table
Key Research Findings
Synthetic Efficiency : Multi-step synthesis is common for pyrazines (e.g., ), but one-pot reactions (e.g., ) offer advantages in yield and time .
Biological Activity : Piperazine derivatives () show receptor specificity, whereas pyrazines with lipophilic chains (e.g., pentyl) may enhance membrane permeability .
Structural Impact : Substituent position (e.g., para-methoxy) optimizes electronic effects for binding interactions, as seen in serotonin receptor ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
